Erythromyclamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

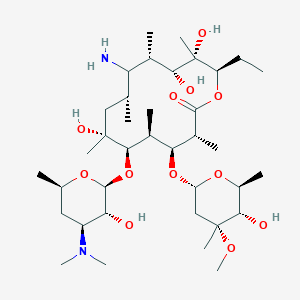

Erythromyclamine is a derivative of erythromycin, a well-known macrolide antibiotic. It is characterized by its complex structure, which includes a 14-membered lactone ring. This compound is known for its antibacterial properties and is used in various medical and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erythromyclamine is synthesized through a series of chemical reactions starting from erythromycin. The process involves the selective removal of specific functional groups and the introduction of new ones to achieve the desired structure. The key steps include:

Hydrolysis: Erythromycin undergoes hydrolysis to remove certain groups.

Amination: Introduction of an amino group to form this compound.

Purification: The compound is purified using techniques such as crystallization and chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of erythromycin, which is then chemically modified to obtain this compound. The process includes:

Fermentation: Culturing Saccharopolyspora erythraea under controlled conditions.

Extraction: Isolating erythromycin from the fermentation broth.

Chemical Modification: Converting erythromycin to this compound through chemical reactions.

Analyse Des Réactions Chimiques

Erythromyclamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can modify the functional groups in this compound. Sodium borohydride is a common reducing agent used.

Substitution: this compound can undergo substitution reactions where specific groups are replaced by others.

Major Products:

Oxidized Derivatives: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Compounds: Formed through substitution reactions.

Applications De Recherche Scientifique

Erythromyclamine has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various derivatives.

Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Investigated for its therapeutic potential in treating bacterial infections resistant to other antibiotics.

Industry: Used in the production of specialized antibiotics and as a research tool in drug development.

Mécanisme D'action

Erythromyclamine is compared with other macrolide antibiotics such as:

Erythromycin: The parent compound from which this compound is derived. This compound has a modified structure that enhances its antibacterial properties.

Clarithromycin: Another macrolide with similar antibacterial activity but different pharmacokinetic properties.

Azithromycin: Known for its extended half-life and broader spectrum of activity.

Uniqueness: this compound’s unique structure allows it to overcome certain bacterial resistance mechanisms that affect other macrolides. Its modifications provide enhanced stability and efficacy against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

- Erythromycin

- Clarithromycin

- Azithromycin

Activité Biologique

Erythromyclamine, a compound derived from Erythrina species, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Profile

This compound belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. These compounds often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study evaluating the chemical constituents of Erythrina stricta reported that various isolated compounds demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. The most notable findings include:

- Antiplasmodial Activity : Compounds isolated from Erythrina stricta showed varying levels of activity against Plasmodium falciparum, with IC50 values as low as 2.5 µg/mL for the most effective compound .

- Antimycobacterial Activity : Several compounds exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, indicating potential utility in treating tuberculosis .

Cytotoxicity

This compound has also been studied for its cytotoxic effects on cancer cells. In vitro assays revealed:

- Cytotoxic Effects : The compound demonstrated significant cytotoxicity against various cancer cell lines, including NCI-H187 and BC cells, with IC50 values of 2.1 and 2.9 µg/mL, respectively . This suggests its potential role as an anticancer agent.

Case Study: Erythrocytosis and this compound

A notable case study involved a 25-year-old woman presenting with erythrocytosis. While this case primarily focused on hematological evaluations, it indirectly highlighted the relevance of this compound in understanding erythropoiesis and related conditions. The patient exhibited elevated hemoglobin levels and hypoxia-related symptoms, prompting investigations into potential underlying causes such as methemoglobinemia, where compounds like this compound could play a role in modulating oxygen delivery .

Research Findings

Recent research has expanded the understanding of this compound's biological activities through computational studies and experimental validations:

- Computational Studies : Investigations into the molecular targets of this compound have shown promise in identifying its interactions with key biological pathways involved in inflammation and cancer progression .

- In Vitro Studies : Various studies have employed MTT assays and flow cytometry to assess the anti-proliferative effects of this compound on breast cancer cell lines, demonstrating its potential as a natural inhibitor of fatty acid synthase (FASN) .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJRCAJSCMIND-FRSXEBCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-00-8 |

Source

|

| Record name | Erythromyclamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.